![molecular formula C14H25NO5 B3030647 Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate CAS No. 936850-10-1](/img/structure/B3030647.png)
Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate
Overview
Description
The compound of interest, tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate, is a derivative of oxazetidine, which is a four-membered cyclic compound containing nitrogen and oxygen atoms. The oxazetidine ring is a structural motif that has garnered attention due to its presence in biologically active molecules and potential use in synthetic chemistry for the development of pharmaceuticals and other complex molecules.
Synthesis Analysis
The synthesis of oxazetidine derivatives has been explored in various studies. For instance, the preparation of 1,2-oxazetidines from styrenes and arylamines via a peroxide-mediated [2 + 1 + 1] cycloaddition reaction has been reported, employing tert-butyl hydroperoxide (TBHP) as both the oxidant and the oxygen source for the carbonyl group in the products . This method demonstrates the potential for creating polysubstituted oxazetidines from readily available materials. Additionally, the synthesis of related compounds such as tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate from L-cystine through a multi-step process including esterification and protection reactions has been described . These methods highlight the versatility and complexity of synthesizing oxazetidine derivatives.
Molecular Structure Analysis
The molecular structure of oxazetidine derivatives can be complex, as seen in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was characterized using NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis . The crystal structure revealed a bicyclo[2.2.2]octane framework with a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio . This level of structural complexity is indicative of the intricate nature of oxazetidine derivatives.
Chemical Reactions Analysis
Oxazetidine derivatives can undergo various chemical reactions, as evidenced by the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative to produce important intermediates for the synthesis of homochiral amino acid derivatives . The reaction showed high diastereoselectivity and produced a mixture of regioisomers, with platinum catalysts favoring the formation of one particular isomer . This demonstrates the potential for oxazetidine derivatives to participate in stereoselective reactions, which is crucial for the production of enantiomerically pure compounds in pharmaceutical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazetidine derivatives are influenced by their molecular structure. For example, the tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate compound has a density of 1.350 g/cm3 at 123 K, and its crystal belongs to the monoclinic space group P21/c . These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications. Additionally, the antibacterial activity of related compounds, such as 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, has been studied, showing that some derivatives have significant antibacterial effects against various bacterial strains . This suggests that oxazetidine derivatives could be valuable in the development of new antibacterial agents.
Scientific Research Applications
One notable application is in the synthesis of mTOR targeted PROTAC molecules, where it acts as a crucial intermediate. The synthesis involves a palladium-catalyzed Suzuki reaction, highlighting its role in facilitating the formation of targeted therapeutic agents through advanced synthetic routes (Zhang et al., 2022).
Moreover, its derivative, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, has been hydroformylated to yield important intermediates for the synthesis of homochiral amino acid derivatives. This process demonstrates its utility in producing compounds of synthetic value with high diastereoselectivity in transition-metal-catalyzed reactions (Kollár & Sándor, 1993).
Asymmetric Synthesis
In the realm of asymmetric synthesis, enantiomerically pure derivatives of this compound have been synthesized and used as key intermediates for non-steroidal glucocorticoid receptor modulators. This showcases its application in the synthesis of biologically active compounds with specific stereochemical configurations, which is critical in drug development (Sumiyoshi et al., 2011).
properties
IUPAC Name |
tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-7-19-10(16)13(5,6)14(18)8-15(9-14)11(17)20-12(2,3)4/h18H,7-9H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCBJSPGMCTBSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133632 | |
Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-α,α-dimethyl-3-azetidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601133632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate | |
CAS RN |
936850-10-1 | |
Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-α,α-dimethyl-3-azetidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936850-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-α,α-dimethyl-3-azetidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601133632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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